3-Amino-4-chloro-2-fluorophenol
Description
Properties
Molecular Formula |
C6H5ClFNO |
|---|---|
Molecular Weight |
161.56 g/mol |
IUPAC Name |
3-amino-4-chloro-2-fluorophenol |
InChI |
InChI=1S/C6H5ClFNO/c7-3-1-2-4(10)5(8)6(3)9/h1-2,10H,9H2 |
InChI Key |
ZIPIDMZKXAGKED-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1O)F)N)Cl |
Origin of Product |
United States |
Elucidation of Reactivity and Mechanistic Pathways of 3 Amino 4 Chloro 2 Fluorophenol
Electrophilic Aromatic Substitution Dynamics of the Fluorinated Aminophenol Core
The benzene (B151609) ring of 3-Amino-4-chloro-2-fluorophenol is subject to electrophilic aromatic substitution (SEAr) reactions, where an electrophile replaces a hydrogen atom on the ring. The regioselectivity and rate of these reactions are determined by the combined electronic effects of the four substituents.
The amino (-NH₂) and hydroxyl (-OH) groups are potent activating groups and are ortho, para-directing. byjus.comlibretexts.org They donate electron density to the aromatic ring through resonance, thereby stabilizing the positively charged intermediate (arenium ion) formed during electrophilic attack. wikipedia.org Conversely, the halogen substituents, chloro (-Cl) and fluoro (-F), are deactivating groups due to their inductive electron-withdrawing effect, yet they are also ortho, para-directing because of their ability to donate a lone pair of electrons through resonance. byjus.comlibretexts.org
In this compound, the positions ortho and para to the powerful activating -OH and -NH₂ groups are the most likely sites for electrophilic attack. However, the positions are already substituted. The position ortho to the -OH group and meta to the -NH2 group (C5) and the position ortho to the -NH2 group and meta to the -OH group (C2, already substituted by -F) are electronically enriched. The directing effects of the substituents are summarized in the table below.
| Substituent | Electronic Effect | Directing Influence |
|---|---|---|
| -NH₂ | Strongly Activating, Electron-Donating (Resonance) | Ortho, Para |
| -OH | Strongly Activating, Electron-Donating (Resonance) | Ortho, Para |
| -F | Deactivating, Electron-Withdrawing (Inductive) | Ortho, Para |
| -Cl | Deactivating, Electron-Withdrawing (Inductive) | Ortho, Para |
Nucleophilic Aromatic Substitution Pathways Involving Halogen and Hydroxyl Centers
Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway for this compound, particularly at the carbon atoms bearing the halogen substituents. This reaction is facilitated by the presence of electron-withdrawing groups that can stabilize the intermediate negative charge (Meisenheimer complex). libretexts.orgmasterorganicchemistry.com
In this molecule, the chloro and fluoro groups are electron-withdrawing and can act as leaving groups. The SNAr mechanism is favored when strong nucleophiles are used and when the aromatic ring is rendered electron-deficient. youtube.com The amino and hydroxyl groups, being electron-donating, generally disfavor SNAr. However, the cumulative electron-withdrawing inductive effect of the two halogen atoms can make the ring susceptible to nucleophilic attack.
The relative reactivity of halogens as leaving groups in SNAr reactions is typically F > Cl > Br > I, which is counterintuitive to the trend in SN2 reactions and is attributed to the high electronegativity of fluorine, which polarizes the C-F bond and facilitates the initial nucleophilic attack—the rate-determining step. mdpi.com Therefore, the fluoro group at C2 is a potential site for nucleophilic displacement.
The hydroxyl group can also be a site for nucleophilic substitution, though it typically requires conversion to a better leaving group, such as a sulfonate ester (e.g., tosylate or mesylate).
Transformations of the Amino and Hydroxyl Functional Groups
The amino and hydroxyl groups of this compound are reactive centers that can be readily derivatized for further synthetic modifications.
Acylation: The amino group can be acylated using acid chlorides or anhydrides to form amides. This is a common strategy to protect the amino group or to introduce new functionalities. nih.gov Similarly, the hydroxyl group can be acylated to form esters.
Schiff Base Formation: The amino group can react with aldehydes or ketones to form imines (Schiff bases). nih.govnih.gov This reaction is reversible and can be used to introduce a wide range of substituents.
Alkylation: The hydroxyl group can be alkylated to form ethers, for example, through the Williamson ether synthesis where the phenol (B47542) is first deprotonated with a strong base to form a phenoxide ion, which then acts as a nucleophile.
These derivatization reactions are crucial for the use of this compound as a building block in the synthesis of more complex molecules, such as pharmaceuticals and dyes.
| Functional Group | Reaction Type | Reagent Example | Product Type |
|---|---|---|---|
| -NH₂ | Acylation | Acetyl Chloride | Amide |
| -NH₂ | Schiff Base Formation | Benzaldehyde | Imine |
| -OH | Acylation | Acetic Anhydride | Ester |
| -OH | Alkylation (Williamson) | Methyl Iodide (with base) | Ether |
The aminophenol moiety is redox-active. Aminophenols can be oxidized to the corresponding quinone-imines. rsc.org The redox potential of this process is influenced by the nature and position of other substituents on the aromatic ring. The presence of electron-withdrawing groups like chloro and fluoro is expected to increase the oxidation potential, making the compound more difficult to oxidize compared to unsubstituted aminophenols. researchgate.net
The oxidation can be achieved using various oxidizing agents or electrochemically. The resulting quinone-imine is a reactive species that can undergo further reactions, such as polymerization or nucleophilic addition. The redox properties of aminophenols are relevant in various applications, including the development of antioxidants, photographic developers, and redox mediators in biological systems. elsevierpure.comrsc.org
Investigations into Reaction Kinetics and Thermodynamic Profiles
Specific experimental data on the reaction kinetics and thermodynamic profiles of this compound are not extensively reported in the available literature. However, general principles can be applied to predict its behavior.
Kinetics: The rates of electrophilic aromatic substitution reactions are expected to be high due to the strong activating effects of the amino and hydroxyl groups. For nucleophilic aromatic substitution, the reaction rate will be highly dependent on the strength of the nucleophile and the reaction conditions. The presence of two halogen substituents should, in principle, accelerate SNAr reactions compared to monosubstituted analogues. nih.gov
Thermodynamics: The thermodynamic stability of the products will determine the position of the equilibrium in reversible reactions. For instance, in derivatization reactions, the formation of stable amide or ester bonds drives the reaction to completion. The redox potential provides a measure of the thermodynamic favorability of the oxidation of the aminophenol. rsc.org
Detailed kinetic and thermodynamic studies would require experimental measurements, such as determining rate constants at different temperatures to calculate activation parameters or using calorimetric and electrochemical methods to determine thermodynamic data. Such studies on substituted polycyclic aromatic hydrocarbons and other aromatic compounds have been conducted to understand their reactivity and degradation pathways. rsc.org
Advanced Computational and Theoretical Chemistry Studies of 3 Amino 4 Chloro 2 Fluorophenol
Electronic Structure Analysis and Frontier Molecular Orbitals (HOMO/LUMO)
The electronic structure of a molecule is fundamental to understanding its chemical behavior. Theoretical methods, particularly Density Functional Theory (DFT), are adept at describing the distribution of electrons within a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this analysis. ru.nlnih.gov The HOMO represents the orbital from which an electron is most likely to be donated, indicating the molecule's nucleophilic or electron-donating capability. Conversely, the LUMO is the orbital that is most likely to accept an electron, signifying its electrophilic or electron-accepting nature. ru.nl
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap suggests that the molecule can be more easily excited and is generally more reactive. For 3-Amino-4-chloro-2-fluorophenol, the presence of electron-donating (amino, hydroxyl) and electron-withdrawing (chloro, fluoro) groups on the benzene (B151609) ring would significantly influence the energies and spatial distributions of the HOMO and LUMO. Computational studies on similar substituted phenols and anilines demonstrate that the precise arrangement of these substituents dictates the localization of these frontier orbitals, thereby controlling the sites of electrophilic and nucleophilic attack.
Table 1: Illustrative Frontier Molecular Orbital Data for a Substituted Aromatic Compound
| Parameter | Value (eV) |
| HOMO Energy | -5.8 |
| LUMO Energy | -1.2 |
| HOMO-LUMO Gap | 4.6 |
| Note: This table is for illustrative purposes and does not represent actual calculated values for this compound. |
Conformational Analysis and Characterization of Intramolecular and Intermolecular Interactions
The three-dimensional structure of this compound, including the orientation of the amino and hydroxyl groups, is crucial for its function and interactions. Conformational analysis, typically performed using computational methods, identifies the most stable geometric arrangements (conformers) of the molecule. For substituted phenols, the orientation of the hydroxyl proton relative to the substituents on the ring can lead to different stable conformers, often referred to as syn and anti conformations. ru.nl
In this compound, intramolecular hydrogen bonding between the hydroxyl group and the adjacent fluorine atom, or between the amino group and the chlorine atom, could play a significant role in stabilizing certain conformations. Theoretical calculations can quantify the energetic differences between these conformers and the barriers to their interconversion. Furthermore, the analysis of non-covalent interactions, such as hydrogen bonds and van der Waals forces, helps in understanding how molecules of this compound would interact with each other in the solid state or in solution. Studies on chlorophenols have shown that intramolecular hydrogen bonding significantly affects their stability and properties. researchgate.net
Application of Density Functional Theory (DFT) and Ab Initio Methods in Predicting Reactivity
DFT and ab initio methods are the cornerstones of modern computational chemistry for predicting molecular reactivity. researchgate.net These methods can calculate a variety of molecular properties and reactivity descriptors. For this compound, these calculations would reveal the distribution of electron density and electrostatic potential across the molecule.
A Molecular Electrostatic Potential (MEP) map, for instance, would visually identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions. In this compound, the oxygen and nitrogen atoms are expected to be sites of negative potential, attractive to electrophiles, while the hydrogen atoms of the amino and hydroxyl groups would be regions of positive potential. Reactivity indices derived from conceptual DFT, such as Fukui functions, can provide a more quantitative prediction of the most reactive sites for nucleophilic, electrophilic, and radical attacks.
Simulation of Reaction Mechanisms and Transition States for Chemical Transformations
Computational chemistry is invaluable for mapping out the pathways of chemical reactions. For this compound, one could simulate its participation in various chemical transformations, such as electrophilic aromatic substitution or oxidation reactions. By calculating the potential energy surface for a given reaction, chemists can identify the minimum energy path from reactants to products.
A crucial aspect of this is the location and characterization of transition states—the high-energy structures that connect reactants and products. The energy of the transition state determines the activation energy of the reaction, which is directly related to the reaction rate. For example, in the synthesis of derivatives of this compound, computational modeling could help in understanding the regioselectivity of the reaction and in optimizing reaction conditions.
Theoretical Prediction of Spectroscopic Signatures for Structural Elucidation of Intermediates
Computational methods can predict various types of molecular spectra, including infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. nih.gov This capability is particularly useful for identifying and characterizing transient intermediates in a reaction sequence, which can be difficult to study experimentally.
For this compound and its potential reaction intermediates, theoretical calculations of vibrational frequencies (IR and Raman) would show characteristic peaks corresponding to the stretching and bending of specific bonds, such as O-H, N-H, C-F, and C-Cl. nih.gov Similarly, the theoretical prediction of ¹H, ¹³C, and ¹⁹F NMR chemical shifts would provide a powerful tool for confirming the structure of the molecule and its derivatives. nih.govnih.gov Discrepancies between calculated and experimental spectra can also provide deeper insights into intermolecular interactions and environmental effects.
Table 2: Illustrative Theoretically Predicted Vibrational Frequencies
| Vibrational Mode | Calculated Frequency (cm⁻¹) |
| O-H Stretch | 3550 |
| N-H Symmetric Stretch | 3400 |
| N-H Asymmetric Stretch | 3480 |
| C-F Stretch | 1250 |
| C-Cl Stretch | 750 |
| Note: This table is for illustrative purposes and does not represent actual calculated values for this compound. |
Role of 3 Amino 4 Chloro 2 Fluorophenol As a Key Building Block in Complex Molecular Architectures
Precursor in the Synthesis of Diverse Heterocyclic Systems
The synthesis of heterocyclic compounds such as benzoxazoles typically involves the condensation of an ortho-aminophenol with a carboxylic acid or its derivative. While this is a standard and widely practiced synthetic method, specific examples utilizing 3-Amino-4-chloro-2-fluorophenol as the starting material are not found in the reviewed literature. General methods for benzoxazole (B165842) synthesis from various substituted ortho-aminophenols are well-established, often employing catalysts like Brønsted or Lewis acids to facilitate the cyclization. acs.orgorganic-chemistry.org For instance, studies have shown the successful synthesis of benzoxazole derivatives from related compounds like 2-amino-4-chlorophenol, but not specifically from the 3-amino-4-chloro-2-fluoro isomer. acs.orgnih.gov The unique substitution pattern of this compound could theoretically lead to novel benzoxazole derivatives, but such findings have not been published.
Chiral Derivatization Strategies for Stereoselective Synthesis
Stereoselective synthesis is a critical aspect of modern drug discovery and development. Chiral building blocks are often created by derivatizing a molecule with a chiral auxiliary. The amino or hydroxyl group of this compound could potentially be functionalized to introduce a chiral element, guiding subsequent stereoselective reactions. However, there is no specific information in the scientific literature describing chiral derivatization strategies or their application in stereoselective synthesis for this particular compound. General principles of stereoselective synthesis, including substrate control, auxiliary control, and catalyst control, are widely applied in organic chemistry, but their specific application to this compound is not documented. nih.govnih.gov
Integration into Polyaromatic Scaffolds and Bridged Ring Systems
The halogen substituents on the aromatic ring of this compound present opportunities for its integration into larger, more complex structures like polyaromatic scaffolds and bridged ring systems. Reactions such as Suzuki, Heck, or Buchwald-Hartwig cross-coupling are standard methods for forming carbon-carbon or carbon-heteroatom bonds. These reactions could theoretically be applied to the chloro or fluoro positions of the molecule. Nevertheless, a search of the available literature and patent databases did not yield any specific examples of this compound being used for these purposes.
Strategic Utility in the Design and Construction of Novel Chemical Entities for Research
As a substituted aminophenol, this compound is categorized as a chemical building block. synblock.combldpharm.com Such compounds are fundamental to the synthesis of novel chemical entities for research, particularly in the fields of medicinal chemistry and materials science. The unique combination of amino, hydroxyl, chloro, and fluoro substituents could be strategically employed to fine-tune the physicochemical and biological properties of new molecules. Chlorophenols and their derivatives are recognized as important intermediates in the manufacturing of pharmaceuticals and other chemicals. nih.gov However, specific research detailing the strategic use of this compound in the design and synthesis of new research compounds is not available. While many patents cite the use of similarly structured aminophenols in the creation of new therapeutic agents, none were found that specifically name this compound as a reactant or intermediate.
Spectroscopic and Chromatographic Methods for Research Based Characterization and Reaction Monitoring
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation During Synthetic Pathways
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including 3-Amino-4-chloro-2-fluorophenol. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.
In the ¹H NMR spectrum of a related compound, 2-amino-4-chlorophenol, the aromatic protons exhibit distinct signals, with their chemical shifts and coupling constants providing information about their relative positions on the benzene (B151609) ring. For instance, the proton at position D shows a coupling constant of 8.3 Hz with the proton at B, and 2.5 Hz with the proton at C. chemicalbook.com The protons of the amino group (NH₂) typically appear as a broad singlet. rsc.org The presence of a fluorine atom in this compound would introduce additional complexity due to ¹H-¹⁹F and ¹³C-¹⁹F coupling, which provides further structural confirmation.
¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. The chemical shifts of the carbon atoms are influenced by the attached functional groups. For example, in aminophenol derivatives, the carbon atom attached to the hydroxyl group and the carbon atoms in the aromatic ring show characteristic chemical shifts. rsc.orgresearchgate.net The carbon signals are also split by the adjacent fluorine atom, with the magnitude of the coupling constant dependent on the number of bonds separating the carbon and fluorine atoms.
A certificate of analysis for the isomeric compound 5-Amino-2-chloro-4-fluorophenol confirms that NMR, including ¹⁹F NMR, is used to verify the structure, and the results conform to the expected molecular arrangement. lgcstandards.com ¹⁹F NMR is particularly useful for analyzing fluorinated compounds, as the fluorine nucleus is 100% abundant and provides a distinct signal for each unique fluorine environment. researchgate.net
Table 1: Representative NMR Data for Related Aminophenol Structures
| Compound | Nucleus | Chemical Shift (δ, ppm) and Coupling Constants (J, Hz) |
|---|---|---|
| 2-amino-4-chloro-phenol | ¹H NMR (500 MHz, DMSO) | 9.25 (s, 1H), 6.61 (m, 1H), 6.61 (m, 1H), 6.38 (m, 1H), 4.80 (s, 2H) rsc.org |
| 2-amino-4-chloro-phenol | ¹³C NMR (500 MHz, DMSO) | 143.42, 139.00, 123.50, 115.75, 115.66, 113.86 rsc.org |
| 4-amino-2-fluorophenol hydrochloride | ¹³C NMR (MeOH-d₄) | Spectral data available, specific shifts not detailed in the abstract. researchgate.net |
| 5-Amino-2-chloro-4-fluorophenol | NMR & ¹⁹F NMR | Conforms to Structure lgcstandards.com |
| 4-Aminophenol (B1666318) | ¹H NMR (500 MHz, DMSO) | 8.37 (s, 1H, OH), 6.48-6.50 (d, J=10 Hz, 2H, H-Ar), 6.42-6.44 (d, J=10 Hz, 2H, H-Ar), 4.38 (s, 2H, NH₂) rsc.org |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Reaction Progress Assessment
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is a powerful technique for identifying the functional groups present in a molecule. americanpharmaceuticalreview.com These methods are based on the principle that molecular bonds vibrate at specific frequencies, and these vibrations can be observed as absorption bands in an IR spectrum or as scattered light in a Raman spectrum. youtube.com
For this compound, the FT-IR spectrum would be expected to show characteristic absorption bands for the O-H, N-H, C-F, and C-Cl bonds, as well as vibrations associated with the aromatic ring. In the FT-IR spectrum of the related compound 4-aminophenol, the phenolic O-H stretching band is observed at 3338 cm⁻¹, and the N-H stretching is at 3282 cm⁻¹. nih.gov The N-H bending vibration appears at 1613 cm⁻¹, O-H bending at 1384 cm⁻¹, C-N stretching at 1235 cm⁻¹, and C-O stretching at 1091 cm⁻¹. nih.gov
Raman spectroscopy provides complementary information to FT-IR. While FT-IR is particularly sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations. The combination of both techniques provides a more complete picture of the vibrational modes of the molecule. For instance, in hexafluorosilicate (B96646) salts containing amino acids, both IR and Raman spectra are used to identify the vibrational modes of the different functional groups. spectroscopyonline.com
During a synthetic pathway, FT-IR can be used to monitor the progress of a reaction by observing the disappearance of reactant-specific bands and the appearance of product-specific bands. For example, the reduction of a nitro group to an amino group can be followed by the disappearance of the characteristic nitro group stretches and the appearance of N-H stretching vibrations.
Table 2: Characteristic FT-IR Frequencies for Functional Groups in Aminophenols
| Functional Group | Vibration Type | Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| O-H (Phenol) | Stretching | 3338 | nih.gov |
| N-H (Amine) | Stretching | 3282 | nih.gov |
| C=N (Imine) | Stretching | 1626 | researchgate.net |
| N-H (Amine) | Bending | 1613 | nih.gov |
| O-H (Phenol) | Bending | 1384 | nih.gov |
| C-N (Amine) | Stretching | 1235 | nih.gov |
Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis in Reaction Mixtures
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through analysis of its fragmentation pattern. In the context of the synthesis of this compound, MS is used to confirm the identity of intermediates and the final product.
The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. Due to the presence of chlorine, which has two common isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion peak would appear as a characteristic isotopic cluster, with a peak at M and another at M+2. This isotopic pattern is a clear indicator of the presence of a chlorine atom in the molecule.
A certificate of analysis for 5-Amino-2-chloro-4-fluorophenol, an isomer, indicates that mass spectrometry is used to confirm that the compound's structure conforms to the expected molecular formula. lgcstandards.com High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of the elemental composition of the molecule with high accuracy.
Fragmentation analysis, often performed using techniques like tandem mass spectrometry (MS/MS), can provide further structural details. ulisboa.pt By inducing fragmentation of the molecular ion and analyzing the resulting fragment ions, it is possible to deduce the connectivity of the atoms within the molecule. This is particularly useful for distinguishing between isomers.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment of Synthesized Intermediates in Academic Research
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of components in a mixture. asianpubs.org In academic research, HPLC is extensively used to assess the purity of synthesized intermediates and final products, such as this compound.
The purity of a synthesized compound is crucial as impurities can affect the outcome of subsequent reactions or the properties of the final product. HPLC methods are developed to separate the target compound from any unreacted starting materials, byproducts, or other impurities. researchgate.net The purity is typically determined by measuring the peak area of the main compound relative to the total area of all peaks in the chromatogram.
A certificate of analysis for the related compound 5-Amino-2-chloro-4-fluorophenol reports an HPLC purity of 99.68% at a detection wavelength of 240 nm. lgcstandards.com Different HPLC methods can be employed, often using reversed-phase columns (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). ulisboa.ptsemanticscholar.orgresearchgate.net The addition of modifiers like acetic acid or formic acid can improve peak shape and resolution. researchgate.net
HPLC is also a valuable tool for monitoring the progress of a reaction. By taking aliquots of the reaction mixture at different time points and analyzing them by HPLC, researchers can track the consumption of reactants and the formation of products, allowing for optimization of reaction conditions. researchgate.net
Table 3: HPLC Purity Data for a Related Compound
| Compound | Purity (%) | Detection Wavelength (nm) | Reference |
|---|
X-ray Diffraction for Solid-State Structural Determination of Synthetic Products
X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For a synthesized product like this compound, single-crystal X-ray diffraction can provide an unambiguous confirmation of its molecular structure, including bond lengths, bond angles, and stereochemistry.
The crystal structure of a molecule reveals important information about intermolecular interactions, such as hydrogen bonding and π-stacking, which influence the physical properties of the solid. researchgate.netmdpi.com For example, in the crystal structure of 4-amino-2,6-dichlorophenol, intermolecular O-H···N and N-H···O hydrogen bonds lead to the formation of infinite chains and sheets. researchgate.net Similarly, the crystal structure of 4-chloro-2-[(4-chlorobenzylidene)amino]phenol shows that molecules are linked by O-H···O hydrogen bonds to form one-dimensional chains. researchgate.net
Table 4: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| 2-amino-4-chlorophenol |
| 5-Amino-2-chloro-4-fluorophenol |
| 4-amino-2-fluorophenol hydrochloride |
| 4-Aminophenol |
| 4-chloro-2-[(4-chlorobenzylidene)amino]phenol |
| 4-amino-2,6-dichlorophenol |
| Acetonitrile |
| Methanol |
| Acetic acid |
| Formic acid |
| ³⁵Cl |
Future Directions and Emerging Research Avenues for 3 Amino 4 Chloro 2 Fluorophenol in Chemical Sciences
Development of Sustainable Synthetic Routes and Green Chemistry Principles
The pursuit of environmentally benign synthetic methodologies is a cornerstone of modern chemical research. For 3-Amino-4-chloro-2-fluorophenol, future efforts will likely concentrate on developing synthetic pathways that adhere to the principles of green chemistry. Traditional multi-step syntheses of highly substituted phenols often involve harsh reagents and generate significant waste. digitellinc.com
Future research will aim to replace hazardous reagents and solvents with greener alternatives. For instance, the reduction of a nitrophenol precursor is a common step in the synthesis of aminophenols. prepchem.com Moving away from traditional metal-based reductions towards catalytic hydrogenation using recoverable catalysts or enzymatic reductions would represent a significant green advancement. Similarly, exploring the use of supercritical fluids like CO2 or water as reaction media can minimize the reliance on volatile organic solvents. researchgate.net
The development of one-pot syntheses, where multiple transformations occur in a single reaction vessel, is another key aspect of green chemistry. This approach reduces the need for intermediate purification steps, saving time, energy, and materials. digitellinc.com For the synthesis of this compound, a streamlined process starting from readily available precursors would be highly desirable.
Table 1: Green Chemistry Principles and their Application to this compound Synthesis
| Green Chemistry Principle | Potential Application in the Synthesis of this compound |
| Prevention | Designing synthetic routes that minimize byproduct formation. |
| Atom Economy | Utilizing reactions that incorporate the maximum number of atoms from the reactants into the final product. |
| Less Hazardous Chemical Syntheses | Replacing toxic reagents and solvents with safer alternatives. |
| Safer Solvents and Auxiliaries | Employing water, supercritical fluids, or biodegradable solvents. |
| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure where possible. |
| Use of Renewable Feedstocks | Investigating bio-based starting materials for the synthesis. |
| Reduce Derivatives | Minimizing the use of protecting groups to reduce reaction steps. |
| Catalysis | Employing highly selective and recyclable catalysts to improve efficiency and reduce waste. |
Exploration of Chemo- and Regioselective Functionalization Strategies
The presence of four distinct functional groups on the aromatic ring of this compound presents a significant challenge and opportunity for selective functionalization. The development of methods to selectively react one functional group while leaving the others untouched is crucial for its use as a versatile building block.
Chemoselectivity: The amino, hydroxyl, and chloro groups all offer handles for different types of chemical transformations. Future research will focus on developing reaction conditions that allow for the selective targeting of one of these groups. For example, the amino group can be selectively acylated or alkylated under mild conditions, while the hydroxyl group can be etherified or esterified. The chloro group can participate in nucleophilic aromatic substitution reactions, although the electron-donating nature of the amino and hydroxyl groups may deactivate the ring towards this type of reaction.
Regioselectivity: The substitution pattern on the benzene (B151609) ring also allows for regioselective electrophilic aromatic substitution reactions. The directing effects of the existing substituents will guide the position of incoming electrophiles. Understanding and controlling this regioselectivity is key to synthesizing specific isomers of more complex derivatives. Advanced strategies, such as the use of directing groups or specific catalysts, can be employed to achieve high regioselectivity in the functionalization of the aromatic ring. nih.govnsf.gov
Table 2: Potential Selective Functionalization Reactions of this compound
| Functional Group | Reaction Type | Potential Reagents and Conditions |
| Amino Group | Acylation, Alkylation, Diazotization | Acyl chlorides, alkyl halides, sodium nitrite/acid |
| Hydroxyl Group | Etherification, Esterification, O-Arylation | Alkyl halides/base, acyl chlorides/base, boronic acids/catalyst |
| Aromatic Ring | Electrophilic Aromatic Substitution | Halogenating agents, nitrating agents, sulfonating agents |
| Chloro Group | Nucleophilic Aromatic Substitution | Strong nucleophiles under forcing conditions |
Advanced Reaction Design for the Synthesis of Highly Complex Derivatives
Beyond simple functionalization, this compound can serve as a scaffold for the construction of highly complex molecular architectures. Advanced reaction design, including multicomponent reactions and cascade reactions, will be instrumental in unlocking its full synthetic potential.
Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product that contains substantial portions of all the reactants, offer an efficient route to molecular complexity. The functional groups on this compound make it an ideal candidate for participation in various MCRs, such as the Ugi or Passerini reactions, to rapidly generate libraries of diverse compounds.
Cascade reactions, where a single synthetic operation triggers a series of intramolecular transformations, can also be designed starting from derivatives of this compound. For example, a strategically placed functional group could initiate a cyclization cascade to form polycyclic heterocyclic systems. These advanced synthetic strategies will enable the efficient construction of novel and complex molecules for various applications.
Interdisciplinary Research Opportunities in Catalysis and Materials Chemistry
The unique electronic and structural features of this compound open up opportunities for its application in interdisciplinary fields such as catalysis and materials science.
Catalysis: The amino and hydroxyl groups can act as ligands to coordinate with metal centers, making derivatives of this compound potential catalysts or catalyst precursors. For instance, Schiff base complexes formed from the amino group can be effective catalysts for a variety of organic transformations. The fluorine and chlorine substituents can modulate the electronic properties of the metal center, fine-tuning the catalytic activity and selectivity.
Materials Chemistry: Substituted phenols and aminophenols are known precursors for the synthesis of polymers and functional materials. For example, aminophenols are used in the synthesis of benzoxazoles, which are often fluorescent and can be used in the development of organic light-emitting diodes (OLEDs) or as fluorescent probes. ossila.com The presence of fluorine in this compound could impart desirable properties such as increased thermal stability and altered electronic characteristics to the resulting materials. Future research could explore the polymerization of this compound or its derivatives to create novel polymers with unique properties for applications in electronics, coatings, or high-performance plastics. The synthesis of pyridazinone derivatives from similar starting materials has shown potential in creating compounds with anticancer and antiangiogenic properties, suggesting a possible avenue for the application of this compound derivatives in medicinal chemistry. nih.gov
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for preparing 3-Amino-4-chloro-2-fluorophenol, and how do reaction conditions influence yield?
- Methodological Answer : A common approach involves multi-step halogenation and amination of phenolic precursors. For example, fluorination can be achieved using fluoro-substituted benzaldehyde intermediates (e.g., 3-Fluoro-4-hydroxybenzaldehyde, CAS 348-27-6) under controlled temperatures (0–6°C) to minimize side reactions . Chlorination may follow via electrophilic substitution using chlorinating agents like SOCl₂, while amination can employ ammonia or protected amines. Critical parameters include temperature control (to prevent decomposition), solvent polarity (to stabilize intermediates), and stoichiometric ratios of halogenating agents .
Q. How can researchers ensure purity during the purification of this compound?
- Methodological Answer : Column chromatography with silica gel (using gradients of ethyl acetate/hexane) is effective for isolating the compound. Recrystallization from ethanol/water mixtures may further enhance purity (>97%). Analytical HPLC with UV detection at 254 nm is recommended for purity validation, referencing high-purity standards such as those described for structurally similar fluorophenols (e.g., 2-Amino-4-fluorophenol, CAS 399-97-3) .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR in deuterated DMSO can resolve aromatic protons and amino/fluoro substituents. For example, the fluorine atom in the ortho position deshields adjacent protons, producing distinct splitting patterns .
- FT-IR : Confirm functional groups via O–H (3200–3400 cm⁻¹), N–H (3350–3500 cm⁻¹), and C–F (1100–1250 cm⁻¹) stretches .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., expected [M+H]⁺ for C₆H₅ClFNO: 174.54 g/mol) .
Advanced Research Questions
Q. How can researchers address discrepancies in reported melting points or spectral data for this compound?
- Methodological Answer : Contradictions often arise from impurities or polymorphic forms. To resolve this:
- Compare data against certified reference materials (CRMs) from authoritative databases (e.g., PubChem, NITE). For example, NITE’s CHEmicals Collaborative Knowledge database provides validated physicochemical data for halogenated phenols .
- Perform differential scanning calorimetry (DSC) to identify polymorph transitions and confirm melting behavior .
- Cross-validate using orthogonal techniques (e.g., X-ray crystallography for solid-state structure elucidation) .
Q. What strategies mitigate oxidative degradation of this compound during storage or reactions?
- Methodological Answer :
- Storage : Use amber vials under inert gas (N₂/Ar) at 2–8°C to prevent photooxidation and moisture absorption .
- Stabilizers : Add antioxidants like BHT (butylated hydroxytoluene) at 0.1% w/w to scavenge free radicals .
- Reaction Design : Conduct reactions under anaerobic conditions using Schlenk lines, as described for similar halogenated anilines .
Q. How does the electronic effect of fluorine substitution influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing fluorine atom at the ortho position deactivates the aromatic ring, reducing nucleophilic aromatic substitution (SNAr) rates. However, it enhances stability in Pd-catalyzed couplings (e.g., Suzuki-Miyaura) by preventing undesired side reactions. Optimize using bulky ligands (e.g., XPhos) and elevated temperatures (80–100°C) to achieve >70% yield, as demonstrated for fluorophenol-based APIs .
Data Interpretation & Safety
Q. What occupational safety protocols are critical when handling this compound?
- Methodological Answer :
- Exposure Limits : Adhere to PAC-2 (23 mg/m³) and PAC-3 (140 mg/m³) thresholds for airborne particulates .
- PPE : Use nitrile gloves, lab coats, and NIOSH-approved respirators with organic vapor cartridges .
- Spill Management : Absorb with acid-neutralizing binders (e.g., diatomite) and dispose as hazardous waste under EPA guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
